CYP2C8 Inhibition: Target Compound Versus Des-N-Methyl Analog BDBM77487
The target compound (MLS000102135) was profiled against recombinant human CYP2C8 in a microsomal assay and exhibited a Ki of 11,000 nM (11 μM), indicating weak inhibition of this cytochrome P450 isoform [1]. In contrast, the des-N-methyl analog 5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide (BDBM77487) showed no detectable inhibition of CYP2C8 in the same assay panel; its primary reported activity was weak inhibition of Polyadenylate-binding protein 1 with an IC₅₀ of 45,100 nM [2]. The presence of the N‑1 methyl group on the indole ring in the target compound is therefore associated with a gain of CYP2C8 interaction not observed in the des‑methyl comparator.
| Evidence Dimension | CYP2C8 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 11,000 nM (11 μM) against recombinant human CYP2C8 |
| Comparator Or Baseline | Des-N-methyl analog BDBM77487: no CYP2C8 inhibition reported; IC₅₀ = 45,100 nM against Polyadenylate-binding protein 1 |
| Quantified Difference | Target compound shows measurable CYP2C8 engagement (Ki ~11 μM); comparator lacks this activity entirely in available data |
| Conditions | Inhibition of recombinant human CYP2C8 expressed in microsomes isolated from baculovirus-infected insect cells; 3-minute incubation |
Why This Matters
Procurement of the correct N‑1 methyl-bearing compound is essential for studies investigating CYP2C8-mediated metabolism or off-target liability; the des‑methyl analog would yield a false-negative result for CYP2C8 interaction.
- [1] BindingDB. Ki = 1.10E+4 nM for inhibition of recombinant human CYP2C8 by MLS000102135 (target compound via P450 panel). https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Cytochrome+P450+2C8&reactant2=BDBM58922 View Source
- [2] BindingDB. BDBM77487 IC₅₀ = 4.51E+4 nM for Polyadenylate-binding protein 1. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=77487 View Source
